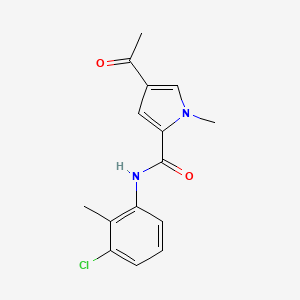
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play an important role in the regulation of gene expression. ACY-1215 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is based on its inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme that regulates the acetylation of non-histone proteins involved in various cellular processes, including protein degradation, cell motility, and immune response. 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide selectively inhibits HDAC6 activity, leading to an accumulation of acetylated proteins and altered cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide are diverse and depend on the specific disease context. In cancer, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by activating the tumor suppressor p21 and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative diseases, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to enhance the clearance of misfolded proteins and to promote the survival and function of neurons. In inflammatory disorders, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its high selectivity for HDAC6, its ability to penetrate the blood-brain barrier, and its low toxicity in vivo. However, the limitations of using 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its limited bioavailability, its potential off-target effects on other HDAC isoforms, and its variable efficacy in different disease models.
Orientations Futures
For research on 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide include the development of more potent and selective HDAC6 inhibitors, the optimization of dosing and administration regimens, and the identification of biomarkers for patient selection and disease monitoring. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in different disease contexts, and to explore its potential use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2-amino-4-acetylpyrrole in the presence of a coupling agent, followed by acetylation of the resulting amide with acetic anhydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in multiple myeloma cells, and to enhance the anticancer effects of other chemotherapeutic agents. In neurodegenerative diseases, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to improve the survival and function of neurons in models of Huntington's disease and amyotrophic lateral sclerosis. In inflammatory disorders, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to attenuate the severity of autoimmune diseases.
Propriétés
IUPAC Name |
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-12(16)5-4-6-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGODCLQVFIXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

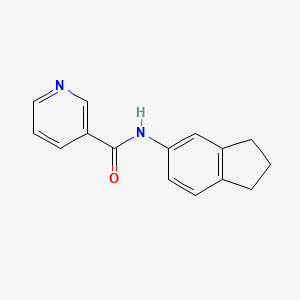

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
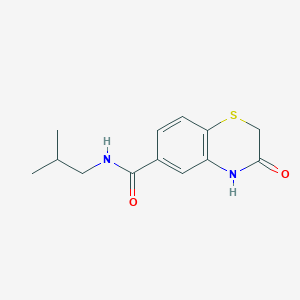
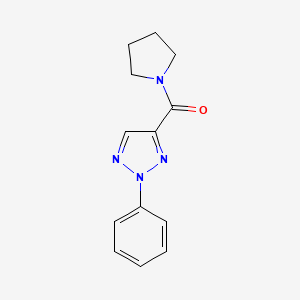
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
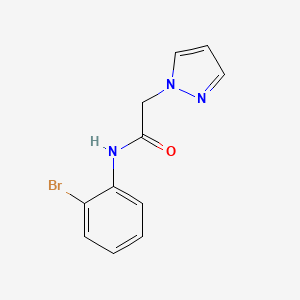
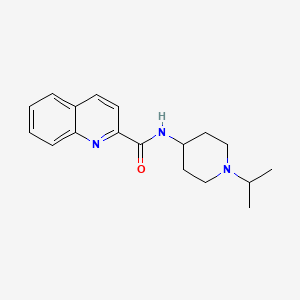
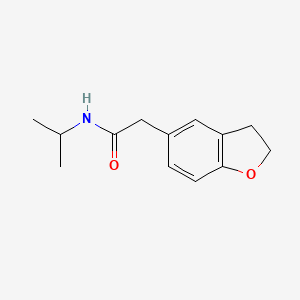

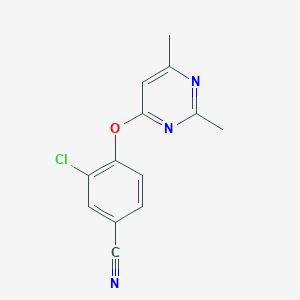

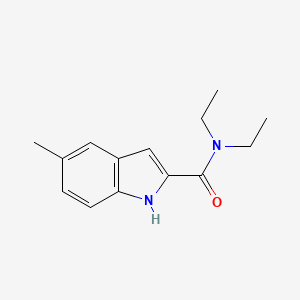
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)